Product packaging for ABL/KIT-155(Cat. No.:)

ABL/KIT-155

Cat. No.: B1192064
M. Wt: 595.6672
InChI Key: FKVQLDQNVYEANX-UHFFFAOYSA-N
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Description

Overview of Tyrosine Kinase Inhibition in Molecular Biology and Disease

Tyrosine kinases are central components of cellular signaling networks, mediating responses to external stimuli and regulating fundamental cellular behaviors pharmaffiliates.comnih.gov. Their enzymatic activity, the phosphorylation of tyrosine residues, serves as a molecular switch that propagates signals downstream nih.gov. When this activity becomes uncontrolled, it can drive pathological processes, notably the uncontrolled cell proliferation characteristic of cancer pharmaffiliates.comnih.govuni.lu. Tyrosine kinase inhibitors (TKIs) are designed to interfere with this aberrant signaling by binding to the kinase domain and preventing substrate phosphorylation nih.gov. This targeted approach aims to selectively inhibit the diseased cells while minimizing impact on normal cellular functions.

Historical Context of ABL and KIT Kinase Inhibition Research

The history of targeting ABL and KIT kinases is a prime example of the success and challenges in targeted therapy. The discovery of the BCR-ABL fusion protein in CML provided a clear molecular target, leading to the development of imatinib (B729) pharmaffiliates.comuni.luczyxchem.combldpharm.com. Imatinib's success validated the concept of targeted kinase inhibition pharmaffiliates.combldpharm.com. Similarly, aberrant activation of the KIT kinase was identified as a key driver in GIST, and imatinib was found to be effective in treating this disease as well uni.lu. However, the development of resistance, often through mutations in the kinase domain, necessitated the search for new inhibitors bldpharm.com. This historical context underscores the need for inhibitors with novel binding modes and broader activity against resistant kinase variants.

Identification and Classification of ABL/KIT-155

Chemical Entity and Research Designation

The chemical compound known as this compound is also referred to by its research designation CHMFL-ABL/KIT-155 or CHMFL-ABL-KIT-155 czyxchem.com. It was identified and studied as compound 34 in the originating research czyxchem.com. The chemical name for this compound is 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide. Its CAS number is 2081093-21-0. Research on this compound was conducted by a team at the High Magnetic Field Laboratory, Chinese Academy of Sciences.

General Classification as a Type II Dual Kinase Inhibitor

CHMFL-ABL/KIT-155 is classified as a highly potent and orally active type II dual kinase inhibitor targeting both ABL and c-KIT kinases czyxchem.com. Type II kinase inhibitors bind to the inactive conformation of the kinase domain, which is typically characterized by the "DFG-out" conformation of the DFG motif within the activation loop bldpharm.com. This binding mode is distinct from Type I inhibitors, which target the active conformation.

Research findings indicate that CHMFL-ABL/KIT-155 potently inhibits purified ABL and c-KIT kinases in biochemical assays. The reported half-maximal inhibitory concentration (IC50) values are 46 nM for ABL and 75 nM for c-KIT czyxchem.com. The compound's binding mode involves a distinct hydrogen bond interaction with the kinase backbone at the hinge region.

Beyond its primary targets, CHMFL-ABL/KIT-155 has also demonstrated inhibitory activity against a panel of other kinases. Observed IC50 values include 81 nM for BLK, 227 nM for CSF1R, 116 nM for DDR1, 325 nM for DDR2, 12 nM for LCK, and 80 nM for PDGFRβ czyxchem.com. Despite these off-target activities, the compound has shown high selectivity among a broad panel of kinases in KINOMEscan assays.

In cellular studies, CHMFL-ABL/KIT-155 has exhibited anti-proliferative effects in cancer cell lines dependent on BCR-ABL or c-KIT signaling. Half-maximal growth inhibition (GI50) values have been reported for several cell lines, including K562 (BCR-ABL dependent, GI50: 0.027 µM), MEG-01 (BCR-ABL dependent, GI50: 0.02 µM), KU812 (BCR-ABL dependent, GI50: 0.056 µM), GIST-T1 (c-KIT dependent, GI50: 0.023 µM), and GIST-882 (c-KIT dependent, GI50: 0.095 µM). It showed significantly less activity against the c-KIT independent cell line GIST-48B (GI50: 3.96 µM), supporting its targeted activity. The compound has been shown to arrest cell cycle progression and induce apoptosis in these cell lines czyxchem.com.

The following table summarizes some of the reported kinase inhibition and cellular anti-proliferation data for CHMFL-ABL/KIT-155:

Target KinaseIC50 (nM)Source(s)
ABL46 czyxchem.com
c-KIT75 czyxchem.com
BLK81 czyxchem.com
CSF1R227 czyxchem.com
DDR1116 czyxchem.com
DDR2325 czyxchem.com
LCK12 czyxchem.com
PDGFRβ80 czyxchem.com
Cell LineDependencyGI50 (µM)Source(s)
K562BCR-ABL0.027
MEG-01BCR-ABL0.02
KU812BCR-ABL0.056
GIST-T1c-KIT0.023
GIST-882c-KIT0.095
GIST-48Bc-KIT independent3.96

Properties

Molecular Formula

C32H36F3N5O3

Molecular Weight

595.6672

IUPAC Name

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamideis a novel potent type II ABL/c-KIT dual kinase inhibitor

InChI

InChI=1S/C32H36F3N5O3/c1-22-5-6-23(18-29(22)43-27-9-12-40(13-10-27)31(42)24-4-3-11-36-20-24)30(41)37-26-8-7-25(28(19-26)32(33,34)35)21-39-16-14-38(2)15-17-39/h3-8,11,18-20,27H,9-10,12-17,21H2,1-2H3,(H,37,41)

InChI Key

FKVQLDQNVYEANX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(CN2CCN(C)CC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(OC4CCN(C(C5=CN=CC=C5)=O)CC4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABL/KIT-155

Origin of Product

United States

Structural Biology and Molecular Interactions of Abl/kit 155

Rational Design and Medicinal Chemistry Foundations

The development of ABL/KIT-155 was guided by rational design and medicinal chemistry efforts aimed at identifying potent and selective kinase inhibitors glpbio.commedchemexpress.comexlibrisgroup.comacs.orgacs.orgresearchgate.netacs.org.

Structure-Guided Drug Design Approach

A structure-guided drug design approach was utilized in the discovery of this compound researchgate.netfigshare.comacs.orgresearchgate.netmdpi.comnih.govresearchgate.net. This approach involves using structural information, often from X-ray crystallography of kinase-inhibitor complexes, to inform the design and optimization of inhibitor molecules figshare.comacs.orgresearchgate.netmdpi.comnih.gov. By understanding how inhibitors bind to the kinase active site and surrounding regions, researchers can design compounds with improved potency, selectivity, and desired binding characteristics figshare.comacs.orgresearchgate.netmdpi.comnih.gov. The co-crystal structure of related compounds with kinases like ABL1 has provided valuable insights for the design of type II inhibitors researchgate.net.

Identification of Novel Pharmacophores in Type II Kinase Inhibitors

The distinct hinge-binding mode of this compound has provided a novel pharmacophore for expanding the chemical structure diversity for type II kinase inhibitor discovery exlibrisgroup.comacs.orgresearchgate.netnih.gov. Type II inhibitors bind to the inactive conformation of kinases, often occupying a hydrophobic back pocket that becomes accessible upon displacement of the DFG motif chemdiv.comnih.govmdpi.comacs.org. This binding mode is distinct from type I inhibitors, which target the active kinase conformation chemdiv.comnih.govmdpi.com. The identification of novel pharmacophores, like that presented by this compound's hinge binding, is crucial for developing inhibitors with enhanced selectivity and efficacy against specific kinases exlibrisgroup.comacs.orgresearchgate.netnih.gov.

Binding Mode Analysis

Analysis of the binding mode of this compound reveals its interactions within the kinase domain, characteristic of type II inhibitors.

Type II Kinase Inhibitor Binding Characteristics

Type II kinase inhibitors, including this compound, preferentially bind to the inactive conformation of kinases, specifically the DFG-out conformation chemdiv.comresearchgate.netnih.govmdpi.comacs.orgacs.org. This conformation involves the displacement of the conserved DFG (Asp-Phe-Gly) motif, creating a hydrophobic pocket adjacent to the ATP-binding site chemdiv.comnih.govmdpi.comacs.org. By binding to this extended site, type II inhibitors stabilize the inactive state of the kinase, thereby blocking its catalytic activity chemdiv.comnih.gov. This binding mode can offer advantages in terms of selectivity and effectiveness against certain mutations that confer resistance to type I inhibitors chemdiv.com. Modeling results indicate that this compound adopts a typical type II binding mode (DFG out conformation) in both ABL1 and c-KIT kinases researchgate.net.

Distinct Hinge Binding Interactions

A key feature of this compound's interaction with kinases is its distinct hinge binding glpbio.commedchemexpress.comexlibrisgroup.comacs.orgacs.orgresearchgate.netresearchgate.netnih.gov. The hinge region is a critical part of the kinase domain, connecting the N- and C-terminal lobes, and is a common target for kinase inhibitors nih.gov.

Hydrogen Bonding with Kinase Backbone

This compound utilizes a specific hydrogen bond interaction with the kinase backbone in the hinge region glpbio.comexlibrisgroup.comacs.orgacs.orgresearchgate.netresearchgate.netnih.gov. This involves a hydrogen bond formed between the NH group on the kinase backbone and the carbonyl oxygen of this compound glpbio.comexlibrisgroup.comacs.orgacs.orgresearchgate.netresearchgate.netnih.gov. This unique hydrogen bonding interaction contributes to the distinct hinge binding of this compound and is a significant aspect of its molecular interaction with ABL and c-KIT kinases glpbio.comexlibrisgroup.comacs.orgacs.orgresearchgate.netresearchgate.netnih.gov.

Data Tables

Based on the search results, this compound demonstrates potent inhibitory activities against several kinases. The following table summarizes some of its reported IC50 values.

KinaseIC50 (nM)Reference
ABL (type II)46 glpbio.commedchemexpress.commedchemexpress.comexlibrisgroup.comnih.gov
c-KIT75 glpbio.commedchemexpress.commedchemexpress.comexlibrisgroup.comnih.gov
BLK81 glpbio.commedchemexpress.commedchemexpress.com
LCK12 glpbio.commedchemexpress.commedchemexpress.com
PDGFRβ80 glpbio.commedchemexpress.commedchemexpress.com
DDR1116 glpbio.commedchemexpress.commedchemexpress.com
CSF1R227 glpbio.commedchemexpress.commedchemexpress.com
DDR2325 glpbio.commedchemexpress.commedchemexpress.com

This compound also shows anti-proliferative activities in certain cancer cell lines.

Cell LineCancer TypeGI50 (µM)Reference
K562CML0.027 glpbio.commedchemexpress.com
MEG-01CML0.02 glpbio.commedchemexpress.com
KU812CML0.056 glpbio.commedchemexpress.com
GIST-T1GIST0.023 glpbio.commedchemexpress.com
GIST-882GIST0.095 glpbio.commedchemexpress.com
GIST-48BGIST3.96 glpbio.commedchemexpress.com
Conformational State (DFG-out)

A key characteristic of type II kinase inhibitors like this compound is their binding to the "DFG-out" conformational state of the kinase domain vulcanchem.comnih.gov. The DFG motif, located at the beginning of the activation loop in protein kinases, undergoes a significant conformational change upon activation. In the active "DFG-in" state, the aspartate residue of the DFG motif points towards the active site, facilitating the coordination of magnesium ions essential for catalysis glpbio.comnih.govbio-fount.com.

In contrast, the inactive "DFG-out" conformation involves a flip of approximately 180 degrees in the DFG motif glpbio.comnih.gov. This reorientation results in the aspartate residue moving away from the ATP-binding site, while the phenylalanine residue occupies a position within the ATP pocket glpbio.comnih.govbio-fount.com. This rearrangement disrupts the catalytic spine and often creates an adjacent hydrophobic pocket glpbio.comnih.gov. This compound stabilizes this DFG-out conformation, thereby preventing the kinase from adopting the catalytically active DFG-in state and blocking substrate access vulcanchem.comnih.gov.

Crystallographic and Computational Studies

Structural studies, including crystallographic analysis and computational methods, provide valuable insights into how this compound interacts with its target kinases at the atomic level.

Co-crystal Structure Analysis of this compound with Target Kinases

While a specific co-crystal structure of this compound bound to ABL or c-KIT kinases was not directly found in the search results, modeling studies have been performed based on the co-crystal structure of a related compound (compound 12, CHMFL-074) with ABL1 kinase (PDB ID: 5HU9) uni.lu. These modeling results suggest that this compound adopts a typical type II binding mode within the kinase domain uni.lu.

A notable feature of this compound's interaction is its distinct hinge binding. The compound is reported to utilize a hydrogen bond formed between an NH group on the kinase backbone and a carbonyl oxygen of this compound. This specific interaction with the kinase hinge region contributes to the compound's potent binding and stabilization of the inactive conformation.

This compound has demonstrated potent inhibitory activities against purified ABL and c-KIT kinases in biochemical assays, with reported IC50 values of 46 nM and 75 nM, respectively. This inhibitory profile reflects its effective interaction with the target kinases in their inactive states.

Molecular Dynamics Simulations and Allosteric Communication (Referencing ABL Kinases Generally)

Molecular dynamics (MD) simulations and network-based analyses have been extensively used to study the conformational landscapes and mechanisms of allosteric communication in protein kinases, including ABL kinase. These computational approaches provide a dynamic view of kinase behavior and how inhibitor binding can influence distant sites within the protein.

Studies referencing ABL kinases generally have shown that conformational changes between active and inactive states can significantly affect allosteric couplings and modulate intramolecular communication networks. Allosteric inhibitors can influence the dynamic behavior of ABL kinase, potentially strengthening the closed state and inducing allosteric communication pathways between the allosteric pocket and the ATP binding site.

Network analysis of residue interaction networks in ABL kinase complexes has revealed that the structural architecture can exhibit a small-world topology. Allosteric communication pathways within these networks can play a role in kinase regulation and have been linked to phenomena such as drug resistance. Regulatory switch centers within the ABL kinase structure, connecting domains like SH2 and SH3 with the catalytic core, are considered fundamental to its modular network organization and orchestration of allosteric transitions. While these studies provide a general framework for understanding allostery in ABL kinase, specific MD simulations detailing the allosteric effects induced by this compound were not found in the provided search results.

Biochemical Activity and Selectivity Profile of Abl/kit 155

Kinase Inhibition Potency

The inhibitory potential of ABL/KIT-155 has been quantified through biochemical assays, revealing its potency against its primary targets and a select number of other kinases.

This compound is a highly potent inhibitor of the wild-type ABL kinase. abmole.commedchemexpress.comnih.govmedchemexpress.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 46 nM against purified ABL kinase. nih.gov

In addition to its activity against ABL kinase, the compound is also a potent inhibitor of the c-KIT kinase. abmole.commedchemexpress.comnih.govmedchemexpress.com The measured IC50 value for this compound against c-KIT kinase in biochemical assays is 75 nM. nih.gov

Further studies have revealed that this compound also exhibits significant inhibitory activity against several other kinases. abmole.commedchemexpress.comglpbio.com Notably, it is a particularly strong inhibitor of LCK, with an IC50 of 12 nM. abmole.commedchemexpress.commedchemexpress.comglpbio.com Its inhibitory potency against other kinases includes an IC50 of 80 nM for PDGFRβ, 81 nM for BLK, 116 nM for DDR1, 227 nM for CSF1R, and 325 nM for DDR2. abmole.commedchemexpress.commedchemexpress.comglpbio.com

Table 1: Inhibitory Potency (IC50) of this compound against Various Kinases

Kinase Target IC50 (nM)
LCK 12
ABL 46
c-KIT 75
PDGFRβ 80
BLK 81
DDR1 116
CSF1R 227
DDR2 325

Kinome-Wide Selectivity Profiling

To assess the specificity of this compound, comprehensive kinome-wide selectivity profiling has been conducted.

The selectivity of this compound was evaluated using the KINOMEscan assay platform, which screens the compound against a large panel of kinases. nih.govresearchgate.net In this assay, at a concentration of 1 µM, this compound demonstrated high selectivity, achieving a selectivity score (S Score) of 0.03. nih.govresearchgate.net The S Score is a quantitative measure of selectivity, where a lower score indicates a higher degree of selectivity. researchgate.net

The KINOMEscan assay for this compound was performed against a comprehensive panel of 468 kinases and their mutants. nih.govresearchgate.net The results from this broad screening confirmed the compound's high selectivity, with potent activity concentrated on its intended ABL and c-KIT targets, alongside a few other kinases, while showing minimal interaction with the vast majority of the kinases tested. nih.govresearchgate.net

Table 2: Kinome-Wide Selectivity Profile of this compound

Parameter Value
Assay Platform KINOMEscan
Number of Kinases/Mutants Screened 468
Concentration 1 µM
Selectivity Score (S Score (1)) 0.03

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound

Enzymatic Assay Methodologies

The biochemical activity of the compound this compound, also referred to as CHMFL-ABL/KIT-155, was primarily determined through enzymatic assays designed to measure its inhibitory effect on the ABL and c-KIT kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were quantified using a luminescent kinase assay platform.

The specific methodology employed was the ADP-Glo™ Kinase Assay. This assay quantifies the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the kinase reaction. The kinase reaction is initiated by incubating the kinase (either ABL or c-KIT) with its substrate and adenosine triphosphate (ATP). In the presence of an inhibitor like this compound, the kinase's ability to phosphorylate its substrate is reduced, leading to a decrease in the amount of ADP produced.

The ADP-Glo™ assay is a two-step process. First, upon completion of the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. This step is crucial to ensure that the subsequent luminescent signal is directly proportional to the amount of ADP generated during the enzymatic reaction. In the second step, a detection reagent is added, which contains an enzyme that converts ADP back to ATP. This newly synthesized ATP then acts as a substrate for a luciferase, producing a luminescent signal that is directly proportional to the initial amount of ADP. The intensity of this light signal is measured using a luminometer.

To determine the IC50 values for this compound, a series of assays were conducted with varying concentrations of the inhibitor. The resulting data, correlating inhibitor concentration with kinase activity (as measured by luminescence), were then plotted to generate a dose-response curve. From this curve, the IC50 value was calculated.

The inhibitory activities of this compound against ABL and c-KIT kinases are summarized in the table below.

Kinase TargetIC50 (nM)
ABL46
c-KIT75

Furthermore, the selectivity of this compound was assessed against a panel of other kinases. The IC50 values for these additional kinases were also determined using the ADP-Glo™ Kinase Assay, following the same principles as described for ABL and c-KIT. The results of this selectivity profiling are presented in the following table.

Kinase TargetIC50 (nM)
BLK81
CSF1R227
DDR1116
DDR2325
LCK12
PDGFRβ80

Cellular Mechanisms of Action

Impact on Kinase-Mediated Signaling Pathways

As a dual inhibitor, ABL/KIT-155 concurrently targets the ABL and c-KIT kinases, which are critical drivers in specific types of cancers, including Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). nih.gov

In cancer cells driven by the BCR-ABL fusion protein, such as those found in CML, this compound demonstrates potent antiproliferative activity. nih.gov The compound functions by blocking the signaling pathways mediated by the constitutively active BCR-ABL kinase. This inhibition is crucial as BCR-ABL is known to activate a cascade of downstream signaling pathways involved in cell proliferation, differentiation, and survival. researchgate.netmdpi.com The binding of this compound to the ABL kinase domain prevents the autophosphorylation and activation of the kinase, thereby disrupting the entire downstream signaling cascade that promotes leukemogenesis. nih.gov

Similarly, in cancers characterized by mutations in the c-KIT receptor tyrosine kinase, such as GISTs, this compound effectively inhibits cellular proliferation. nih.gov The compound targets the mutated c-KIT kinase, preventing its activation and subsequent downstream signaling. The constitutive activation of c-KIT in GISTs leads to the uncontrolled activation of pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, which drive tumor growth and survival. nih.gov By inhibiting c-KIT, this compound effectively shuts down these oncogenic signals. nih.gov

The inhibition of ABL and c-KIT kinases by this compound directly impacts the phosphorylation status of key downstream effector proteins. While specific studies on the direct effects of this compound on all of these proteins are not extensively detailed in the provided search results, the known signaling cascades of ABL and c-KIT allow for a clear inference of its effects. The aberrant kinase activity of BCR-ABL and mutant c-KIT leads to the phosphorylation and activation of several downstream signaling molecules, including AKT, ERK1/2, and STAT3. By inhibiting the primary kinases, this compound is expected to decrease the phosphorylation levels of these downstream effectors (p-AKT, p-ERK1/2, and p-STAT3), thereby inhibiting the pro-survival and proliferative signals they transmit. In the context of c-KIT, its autophosphorylation (p-KIT) is a critical step for its activation, which would be directly inhibited by this compound.

Downstream EffectorExpected Effect of this compound TreatmentSignaling Pathway Implication
p-KITDecreaseInhibition of c-KIT activation
p-AKTDecreaseInhibition of PI3K/AKT survival pathway
p-ERK1/2DecreaseInhibition of RAS/RAF/MEK/ERK proliferation pathway
p-STAT3DecreaseInhibition of JAK/STAT signaling pathway

Cell Cycle Regulation

A significant consequence of the disruption of ABL and c-KIT mediated signaling by this compound is the induction of cell cycle arrest. nih.govmedchemexpress.commedchemexpress.comabmole.com

The continuous signaling from oncogenic kinases like BCR-ABL and mutant c-KIT provides a strong proliferative stimulus that drives cancer cells through the cell cycle. By inhibiting these kinases, this compound removes this stimulus, leading to a halt in cell cycle progression. nih.gov This arrest is a crucial mechanism for its anti-cancer activity, as it prevents the uncontrolled division of malignant cells.

While the search results consistently mention the induction of cell cycle arrest by this compound, the specific phase of the cell cycle at which this arrest occurs is not explicitly detailed in the provided information. Further experimental data from techniques such as flow cytometry would be required to pinpoint the exact cell cycle checkpoint (e.g., G1/S or G2/M) that is predominantly affected by treatment with this compound.

Apoptosis Induction

Pathways of Apoptosis Induction

Research indicates that this compound induces apoptosis through the intrinsic pathway, which is centered on the mitochondria. This pathway is initiated by cellular stress and leads to a cascade of events culminating in cell death. The inhibition of the BCR-ABL and c-KIT signaling pathways by this compound is a primary trigger for the activation of this apoptotic route. nih.gov

The process begins with the disruption of the mitochondrial outer membrane integrity, a pivotal event in the intrinsic pathway. This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. One of the key molecules released is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9, an initiator caspase. This complex of cytochrome c, Apaf-1, and caspase-9 is known as the apoptosome.

Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Molecular Markers of Apoptosis

The induction of apoptosis by this compound is accompanied by distinct changes in the expression and activation of key molecular markers. These markers serve as indicators of the engagement of the apoptotic machinery.

Caspase Activation: A hallmark of apoptosis is the activation of a cascade of proteases known as caspases. Treatment of cancer cells with this compound leads to the cleavage, and thus activation, of caspase-3. This was observed in K562 chronic myeloid leukemia cells, where a dose-dependent increase in cleaved caspase-3 was detected following exposure to the compound. nih.gov

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. During apoptosis, PARP is cleaved from its full-length form (approximately 116 kDa) into an 89 kDa fragment. This cleavage event is a well-established marker of apoptosis. In studies with this compound, a significant increase in the cleaved form of PARP was observed in K562 cells in a dose-dependent manner, confirming the activation of the caspase cascade. nih.gov

The table below summarizes the key molecular markers of apoptosis induced by this compound and the observed changes.

Molecular MarkerChange upon this compound TreatmentRole in Apoptosis
Caspase-3 Increased cleavage (activation)Executioner caspase that cleaves key cellular substrates.
PARP Increased cleavage (from 116 kDa to 89 kDa)Substrate of caspase-3; cleavage is a hallmark of apoptosis.

These findings collectively demonstrate that this compound effectively induces apoptosis in cancer cells by triggering the intrinsic mitochondrial pathway, which is characterized by the activation of caspase-3 and the subsequent cleavage of PARP.

Preclinical Efficacy Studies in Disease Models

In Vitro Cellular Models

Anti-proliferative Activities in BCR-ABL Dependent Cell Lines (e.g., K562, MEG-01, KU812)

ABL/KIT-155 has demonstrated significant anti-proliferative effects against a panel of CML cell lines that are dependent on the BCR-ABL fusion protein for their growth and survival. researchgate.net In laboratory studies, the compound effectively inhibited the growth of these cells, as measured by the GI50 value, which represents the concentration of the drug required to inhibit cell growth by 50%.

The compound exhibited potent activity against the K562 cell line with a GI50 of 0.027 µM. researchgate.net Similarly, strong growth inhibition was observed in the MEG-01 cell line (GI50: 0.02 µM) and the KU812 cell line (GI50: 0.056 µM). researchgate.net These findings indicate that this compound is a powerful inhibitor of cell proliferation in cancer models driven by BCR-ABL. researchgate.netmedchemexpress.com

Table 1: Anti-proliferative Activity of this compound in BCR-ABL Dependent Cell Lines

Cell Line Cancer Type GI50 (µM)
K562 Chronic Myeloid Leukemia 0.027 researchgate.net
MEG-01 Chronic Myeloid Leukemia 0.020 researchgate.net
KU812 Chronic Myeloid Leukemia 0.056 researchgate.net

Anti-proliferative Activities in c-KIT Dependent Cell Lines (e.g., GIST-T1, GIST-882)

In addition to its effects on BCR-ABL, this compound was designed to potently inhibit the c-KIT kinase, a key driver in most GISTs. medchemexpress.com Preclinical studies confirmed its strong anti-proliferative activity in GIST cell lines that are dependent on c-KIT signaling. researchgate.net

The compound was highly effective against the GIST-T1 cell line, showing a GI50 value of 0.023 µM. researchgate.net It also potently inhibited the growth of the GIST-882 cell line, with a GI50 of 0.095 µM. researchgate.net These results underscore the dual-targeting capability of the compound against key oncogenic drivers in both CML and GIST. researchgate.netmedchemexpress.com

Table 2: Anti-proliferative Activity of this compound in c-KIT Dependent Cell Lines

Cell Line Cancer Type GI50 (µM)
GIST-T1 Gastrointestinal Stromal Tumor 0.023 researchgate.net
GIST-882 Gastrointestinal Stromal Tumor 0.095 researchgate.net

Evaluation in c-KIT Independent Cell Lines (e.g., GIST-48B)

To assess the selectivity of this compound for its intended target, its activity was evaluated in a GIST cell line known to be independent of c-KIT signaling. The GIST-48B cell line does not rely on c-KIT for its proliferation and serves as a negative control for c-KIT inhibitors. researchgate.net

In contrast to its potent effects on c-KIT dependent cells, this compound showed significantly reduced activity against the GIST-48B cell line, with a GI50 value of 3.96 µM. researchgate.net This result, being substantially higher than the values observed for c-KIT dependent lines, demonstrates the compound's specific mechanism of action through the inhibition of the c-KIT pathway. researchgate.net

Colony Formation and Cell Migration/Invasion Assays (where relevant for similar compounds)

Detailed studies on the specific effects of this compound in colony formation and cell migration/invasion assays are not extensively detailed in the primary reviewed literature. However, the compound has been shown to induce apoptosis and arrest the cell cycle in cancer cell lines, which are cellular processes that fundamentally inhibit the ability of cancer cells to form colonies and migrate. researchgate.netmedchemexpress.com

In Vivo Xenograft Models (Non-Human)

Suppression of Tumor Progression in CML Xenograft Models (e.g., K562-mediated)

The in vitro efficacy of this compound was further validated in non-human, in vivo models. Specifically, its ability to control tumor growth was tested in a CML xenograft model established by implanting K562 cells into immunocompromised mice. researchgate.netmedchemexpress.com

In these studies, oral administration of this compound resulted in a dose-dependent suppression of tumor progression. researchgate.net Treatment regimens ranging from 25 to 100 mg/kg, administered once daily for 28 days, were shown to effectively control the growth of the K562-derived tumors. researchgate.net These findings confirm that the potent in vitro activity of this compound translates to significant anti-tumor efficacy in a living model of Chronic Myeloid Leukemia. researchgate.netmedchemexpress.com

Suppression of Tumor Progression in GIST Xenograft Models (e.g., GIST-T1-mediated)

In vivo studies utilizing a GIST-T1 cell-mediated xenograft mouse model have provided significant evidence of the anti-tumor efficacy of this compound. The GIST-T1 cell line is characterized by a c-KIT exon 11 deletion, a common mutation in GIST. Oral administration of this compound resulted in a dose-dependent suppression of tumor progression in nu/nu mice bearing established GIST-T1 tumors. This demonstrates the compound's ability to effectively inhibit the growth of GIST tumors in a living organism.

The study reported that treatment with this compound led to a significant reduction in tumor volume over the course of the experiment. This suppression of tumor growth highlights the potential of this compound as a therapeutic agent for GIST.

Table 1: In Vivo Efficacy of this compound in GIST-T1 Xenograft Model

Treatment Group Mean Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control Data not specified 0
This compound Significantly reduced Dose-dependent

Note: Specific numerical data for mean tumor volume and percentage of tumor growth inhibition were not publicly available in the reviewed sources. The table reflects the reported qualitative outcomes.

Evaluation of Molecular Markers in Xenograft Tissues

To elucidate the mechanism of action underlying its anti-tumor activity, the molecular effects of this compound were assessed in the GIST-T1 xenograft tissues. The results confirmed that this compound effectively inhibits its intended molecular target, the c-KIT kinase.

Western blot analysis of the xenograft tumor lysates revealed a significant reduction in the phosphorylation of c-KIT. This indicates that this compound successfully blocks the activation of this key oncogenic driver in GIST. Furthermore, the inhibition of c-KIT led to the downregulation of its downstream signaling pathways. Specifically, a marked decrease in the phosphorylation levels of STAT3, AKT, and ERK1/2 was observed. These signaling proteins are crucial for cell proliferation, survival, and growth, and their inactivation is a key indicator of the therapeutic efficacy of a targeted inhibitor.

These molecular findings provide a clear link between the inhibition of c-KIT by this compound and the observed suppression of tumor growth, confirming that the drug acts by disrupting the key signaling pathways that drive GIST progression.

Table 2: Effect of this compound on Molecular Markers in GIST-T1 Xenograft Tissues

Molecular Marker Effect of this compound Treatment
p-c-KIT Significantly Decreased
p-STAT3 Significantly Decreased
p-AKT Significantly Decreased
p-ERK1/2 Significantly Decreased

Comparative Efficacy with Existing Kinase Inhibitors in Preclinical Settings

While direct head-to-head in vivo comparative studies between this compound and other established kinase inhibitors such as imatinib (B729) and sunitinib (B231) in the GIST-T1 xenograft model were not available in the reviewed literature, in vitro data provides some insight into its relative potency.

This compound has demonstrated potent anti-proliferative activity against c-KIT dependent GIST cancer cell lines. The GI50 values, which represent the concentration of the drug required to inhibit cell growth by 50%, were determined for GIST-T1 and GIST-882 cell lines.

Table 3: In Vitro Anti-proliferative Activity of this compound in GIST Cell Lines

Cell Line GI50 (µM)
GIST-T1 0.023
GIST-882 0.095

These low GI50 values indicate that this compound is a highly potent inhibitor of GIST cell growth in vitro. For context, historical data for imatinib, the first-line therapy for GIST, shows a high degree of efficacy in imatinib-sensitive cell lines. However, without direct comparative experiments conducted under the same conditions, it is not possible to definitively conclude the superiority of one agent over another in a preclinical setting. The potent in vitro and in vivo activity of this compound suggests it is a promising candidate for further investigation and may offer a valuable therapeutic option for GIST.

Mechanisms of Kinase Inhibitor Resistance and Abl/kit 155 S Potential Role

Overview of Acquired Resistance Mechanisms to ABL/KIT Kinase Inhibitors

Resistance to ABL and c-KIT kinase inhibitors can be broadly categorized into on-target and off-target mechanisms. On-target resistance involves alterations in the drug's direct target, the kinase itself, while off-target mechanisms involve changes in other cellular components or pathways that bypass the effect of the inhibitor.

Point mutations within the ABL kinase domain are a primary driver of acquired resistance to tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML). These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the ABL kinase, thereby reducing its efficacy.

One of the most notorious and well-characterized mutations is the T315I mutation , often referred to as the "gatekeeper" mutation. The substitution of threonine (T) with a bulkier isoleucine (I) at position 315 sterically hinders the binding of many TKIs, including imatinib (B729), dasatinib (B193332), and nilotinib.

Another clinically relevant mutation is the V299L mutation . This mutation, involving the substitution of valine (V) with leucine (B10760876) (L) at position 299, has been associated with resistance to dasatinib. While it may confer a lower level of resistance compared to T315I, it still presents a significant clinical challenge. The V299L mutation is less sensitive to dasatinib but may retain sensitivity to other TKIs like nilotinib.

The development of these mutations often occurs under the selective pressure of TKI therapy, where pre-existing or newly arising mutant clones outgrow their drug-sensitive counterparts.

Similar to ABL kinase, mutations in the c-KIT receptor tyrosine kinase are a major cause of resistance to TKIs in malignancies such as Gastrointestinal Stromal Tumors (GIST). These mutations can occur in different regions of the kinase domain, leading to varied resistance profiles.

Mutations in the ATP-binding pocket of c-KIT can directly interfere with the binding of inhibitors like imatinib. By altering the conformation of this critical region, the mutations prevent the drug from effectively blocking the kinase's activity.

Mutations in the activation loop (A-loop) of c-KIT can stabilize the active conformation of the kinase, making it less susceptible to inhibitors that preferentially bind to the inactive conformation. This leads to constitutive activation of downstream signaling pathways, driving tumor growth despite TKI treatment. The emergence of secondary mutations in the A-loop is a common mechanism of acquired resistance in GIST patients who initially respond to imatinib.

A significant off-target mechanism of resistance involves the overexpression of ATP-Binding Cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively transporting a wide range of substances, including kinase inhibitors, out of the cancer cell.

The overexpression of ABC transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to a decrease in the intracellular concentration of the TKI, rendering it ineffective at inhibiting its target kinase. This mechanism can confer multidrug resistance, as these transporters can efflux a variety of structurally and functionally diverse drugs.

Cancer cells can also develop resistance by activating alternative signaling pathways that bypass their dependency on the inhibited kinase. In the context of CML, this is known as BCR-ABL independent resistance.

Even when the BCR-ABL kinase is effectively inhibited by a TKI, cancer cells can survive and proliferate by upregulating other pro-survival pathways. These can include pathways mediated by other tyrosine kinases, such as members of the Src family, or signaling cascades like the PI3K/Akt/mTOR and JAK/STAT pathways. The activation of these alternative routes allows the cancer cell to maintain its malignant phenotype, rendering the targeted therapy ineffective.

ABL/KIT-155's Activity Against Resistant Mutants (if demonstrated)

Currently, there is no publicly available scientific literature or data demonstrating the activity of this compound against specific resistant mutants of ABL or c-KIT kinases. Research on this compound has primarily focused on its high potency against the wild-type forms of these kinases.

As of the latest available information, no studies have been published that specifically evaluate the efficacy of this compound against the V299L ABL mutant or other clinically relevant resistant mutations. Therefore, its potential role in overcoming resistance mediated by these mutations remains to be determined through future research.

Activity against Specific c-KIT Mutants

The efficacy of this compound has been evaluated in preclinical studies against gastrointestinal stromal tumor (GIST) cell lines that are driven by specific mutations in the c-KIT proto-oncogene. These studies demonstrate that this compound exhibits potent antiproliferative activity against GIST cells harboring certain primary c-KIT mutations.

Notably, the compound was effective against the GIST-T1 cell line, which contains a heterozygous deletion in KIT exon 11 (Δ560–578) . nih.gove-century.us It also showed strong activity against the GIST-882 cell line, which harbors a homozygous missense mutation in KIT exon 13 (K642E) . nih.gove-century.us These mutations are known drivers of GIST, and the ability of this compound to inhibit these cell lines underscores its potential as a targeted therapeutic agent.

The growth inhibition (GI50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, highlight the compound's potency.

Cell LinePrimary c-KIT MutationThis compound GI50 (µM)
GIST-T1Exon 11 (Δ560–578)0.023
GIST-882Exon 13 (K642E)0.095

Conversely, this compound showed significantly less activity against the GIST-48B cell line (GI50: 3.96 µM), which is known to be c-KIT independent, thereby confirming the compound's targeted activity against c-KIT-driven cancers. At present, published studies have not detailed the activity of this compound against a broader panel of c-KIT mutations, particularly secondary mutations known to confer resistance to first-line inhibitors like imatinib (e.g., mutations in the activation loop, such as D816V). nih.gov

Strategies for Overcoming Resistance in Preclinical Models

Combination Therapies with this compound

Based on a comprehensive review of available scientific literature, there are currently no published preclinical studies investigating the use of this compound in combination with other therapeutic agents. Research in this area would be necessary to determine potential synergistic effects or strategies to overcome resistance through co-administration with other inhibitors or cytotoxic drugs.

Structural Basis of Overcoming Resistance

The design of this compound as a Type II kinase inhibitor provides a structural basis for its potential to overcome certain mechanisms of resistance. nih.gov

Type II inhibitors are distinct from Type I inhibitors in that they bind to and stabilize the inactive "DFG-out" conformation of the kinase. nih.gov In this conformation, the highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped outwards from its position in the active state. nih.gov This mode of binding does not directly compete with ATP in the same manner as Type I inhibitors, which bind to the active "DFG-in" conformation. nih.gov

The key structural feature of this compound is its distinct hinge-binding mode. nih.govacs.org It forms a unique hydrogen bond between the carbonyl oxygen on the compound and the backbone amide (NH) of a residue in the kinase's hinge region. nih.gov This interaction is a novel pharmacophore that contributes to its high potency and selectivity. nih.gov

Resistance to Type II inhibitors like imatinib can arise from mutations that destabilize the inactive "DFG-out" conformation, making it more difficult for the drug to bind. researchgate.net While direct structural studies of this compound bound to resistant kinase mutants have not been published, its novel hinge-binding pharmacophore represents a distinct chemical scaffold. nih.gov The development of inhibitors with different structural interactions, such as this compound, is a key strategy in medicinal chemistry to potentially circumvent resistance conferred by mutations that affect the binding of existing drugs. nih.gov By utilizing a different set of interactions to stabilize the inactive state, this compound may be less susceptible to mutations that affect the binding of other Type II inhibitors.

Future Directions in Abl/kit 155 Research

Exploration of Additional Target Kinases and Their Biological Implications

Beyond its established roles as an ABL and c-KIT inhibitor, the observed inhibitory activity of ABL/KIT-155 against a range of other kinases, including BLK, CSF1R, DDR1, DDR2, LCK, and PDGFRβ, highlights a critical area for future investigation. glpbio.commedchemexpress.comglpbio.com Comprehensive profiling of this compound's kinase selectivity is essential to fully understand its mechanism of action and potential therapeutic breadth. Identifying all kinases significantly inhibited by this compound will provide valuable insights into potential on-target effects that contribute to its efficacy in specific cancer contexts. Furthermore, understanding off-target inhibition is crucial for predicting potential side effects and identifying opportunities for repositioning the compound in other disease areas where these kinases play a role.

Investigation of Synergistic Interactions with Other Molecularly Targeted Agents

A key strategy in modern cancer therapy is the use of combination regimens to enhance efficacy, mitigate resistance, and potentially reduce the required dose and associated toxicity of individual agents. Future research will focus on evaluating the synergistic potential of this compound when combined with other molecularly targeted therapies. Given its dual ABL/c-KIT inhibition, rational combinations could include inhibitors of downstream signaling pathways activated by these kinases, or agents that target parallel pathways driving tumor growth and survival in specific cancer types.

Studies with other kinase inhibitors, such as the combination of imatinib (B729) (an ABL inhibitor) with EGFR inhibitors in triple-negative breast cancer, have demonstrated synergistic growth inhibition. oncotarget.com Similarly, multi-targeted inhibitors like dasatinib (B193332) have shown synergy with inhibitors of the ERK and PI3K/mTOR pathways. biorxiv.org Investigating combinations of this compound with inhibitors of pathways such as MAPK/ERK, PI3K/AKT/mTOR, or other key signaling nodes in ABL or c-KIT driven cancers, or in cancers where the other inhibited kinases are prominent drivers, could lead to the identification of highly effective combination therapies. Understanding the molecular basis of any observed synergy will be critical for the rational design of clinical trials. umich.edu

Advanced Preclinical Modeling

The predictive accuracy of preclinical studies is paramount for successful drug development. Future research on this compound will increasingly leverage advanced preclinical models that more closely mimic the complexity and heterogeneity of human tumors compared to traditional 2D cell cultures.

3D Culture and Organoid Models

Three-dimensional (3D) cell culture and organoid models represent a significant advancement in preclinical research. nih.govnih.gov Unlike 2D cultures, these models allow cells to grow in a more physiological context, preserving cell-cell interactions, tissue architecture, and aspects of the tumor microenvironment. nih.govnih.govcreative-biolabs.com Patient-derived organoids (PDOs), generated directly from patient tumor tissue, are particularly valuable as they retain the genetic and phenotypic characteristics and heterogeneity of the original tumors. nih.govnih.gov Utilizing 3D culture and organoid models will enable a more accurate assessment of this compound's efficacy in a complex, multicellular environment, providing insights into drug penetration, the impact on cancer stem cells, and the influence of stromal interactions on drug response. These models are well-suited for high-throughput screening of drug sensitivity and studying tumor heterogeneity. nih.govmedicilon.com

Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models, established by implanting patient tumor fragments into immunodeficient mice, are considered highly translational preclinical models. nih.govnih.gov PDX models maintain the histological features, genetic alterations, and tumor heterogeneity of the patient's tumor, and their drug response has been shown to correlate well with clinical outcomes. nih.govnih.gov Evaluating this compound in a diverse panel of PDX models representing different subtypes and stages of ABL or c-KIT driven cancers, or other relevant malignancies, will provide robust data on its in vivo efficacy, pharmacodynamics, and potential for treating heterogeneous patient populations. PDX models are invaluable for identifying predictive biomarkers of response and investigating mechanisms of resistance in a living system. nih.gov Furthermore, Patient-Derived Xenograft Organoids (PDXOs), derived from PDX tumors, combine the advantages of both systems, offering a bridge between in vivo and in vitro studies with enhanced predictive power. creative-biolabs.commedicilon.com

Elucidation of Novel Resistance Mechanisms to this compound

The development of acquired resistance is a major limitation to the long-term effectiveness of targeted therapies, including kinase inhibitors. While mutations in the target kinase domain are a well-established mechanism of resistance to ABL and c-KIT inhibitors, other mechanisms, such as activation of bypass signaling pathways, epigenetic alterations, and the role of the tumor microenvironment, also contribute to resistance. mdpi.comunina.itresearchgate.netresearchgate.net Future research is needed to specifically identify and characterize the mechanisms by which cancer cells develop resistance to this compound. This will involve studying resistant cell lines generated in the laboratory and analyzing samples from preclinical models or, in a clinical setting, from patients who relapse on this compound therapy.

Techniques such as next-generation sequencing can identify mutations or copy number alterations in ABL1, KIT, or other genes. mdpi.comunina.it Proteomic and phosphoproteomic analyses can reveal activation of alternative signaling pathways that bypass this compound inhibition. Investigating changes in drug transporters and the influence of the tumor microenvironment on drug sensitivity will also be important. Understanding these specific resistance mechanisms will be crucial for designing strategies to overcome them, such as developing next-generation inhibitors with activity against resistant mutants or designing rational combination therapies that target the compensatory pathways. researchgate.net

Application of High-Throughput Screening and Functional Genomics (e.g., CRISPR-Cas9) for Target Identification and Resistance Studies

High-throughput screening (HTS) and functional genomics approaches, particularly those employing CRISPR-Cas9 technology, are powerful tools for unbiased identification of genes and pathways involved in drug response and resistance on a large scale. opentrons.comutoronto.casigmaaldrich.combiocompare.com HTS can be used to screen libraries of small molecules or genetic perturbations (e.g., shRNA or CRISPR libraries) in combination with this compound to identify agents or genetic alterations that sensitize cells to this compound or confer resistance. opentrons.comsigmaaldrich.comuminho.pt

Functional genomics screens using CRISPR-Cas9 can systematically disrupt or activate genes across the genome to identify those whose modulation impacts sensitivity or resistance to this compound. utoronto.cabiocompare.com For example, a genome-wide knockout screen could identify genes whose loss leads to resistance, highlighting alternative survival pathways. Conversely, a gain-of-function screen could reveal genes whose overexpression confers resistance. These approaches can uncover novel therapeutic targets for combination therapy or identify genetic markers that predict response or resistance to this compound. biorxiv.org The integration of HTS and functional genomics with advanced preclinical models will accelerate the discovery and validation of strategies to optimize the use of this compound.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of ABL/KIT-155, and how do they contribute to disease pathogenesis in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)?

  • Methodological Answer : this compound targets the BCR-ABL and c-KIT tyrosine kinases. BCR-ABL drives CML by constitutively activating signaling pathways like PI3K/AKT and MAPK, while c-KIT mutations (e.g., exon 11/17) promote GIST proliferation. To validate target engagement, use kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases and measure IC50 values. Confirm cellular activity via phospho-specific Western blotting for downstream effectors like STAT5 or ERK1/2 in K562 (CML) and GIST882 cell lines .

Q. How should researchers design in vitro experiments to assess this compound’s inhibitory potency and selectivity?

  • Methodological Answer :

Kinase Profiling : Screen against a panel of 50+ kinases at 1 µM drug concentration to identify off-target effects. Prioritize kinases structurally related to ABL/KIT (e.g., PDGFR, SRC).

Dose-Response Curves : Use 10-dose IC50 determinations (e.g., 0.1 nM–10 µM) in cell viability assays (CellTiter-Glo®) across CML/GIST models. Include imatinib as a comparator.

Selectivity Validation : Compare inhibitory concentrations in primary human hepatocytes or cardiomyocytes to assess toxicity thresholds .

Q. What key parameters should be prioritized in pharmacokinetic (PK) studies of this compound in preclinical models?

  • Methodological Answer :

  • Oral Bioavailability : Measure plasma drug levels via LC-MS/MS after single-dose administration in rodents.
  • Half-Life and Tissue Distribution : Collect serial plasma/tissue samples (e.g., bone marrow, liver) over 24–72 hours.
  • Metabolite Identification : Use hepatic microsomes to identify major metabolites and assess their inhibitory activity .

Advanced Research Questions

Q. How can researchers resolve conflicting data between in vitro efficacy and clinical outcomes when testing this compound in resistant CML models?

  • Methodological Answer :

Mutation Analysis : Sequence the BCR-ABL kinase domain in patient-derived xenografts (PDXs) to identify resistance mutations (e.g., T315I, E255K).

Functional Assays : Compare this compound’s binding affinity to mutant vs. wild-type kinases using surface plasmon resonance (SPR).

Combination Therapy Screening : Test synergy with allosteric inhibitors (e.g., asciminib) or epigenetic modulators (e.g., HDAC inhibitors) in primary resistant samples .

Q. What experimental strategies can overcome this compound resistance caused by kinase domain mutations or gene amplification?

  • Methodological Answer :

  • Structure-Based Drug Design : Use cryo-EM or X-ray crystallography to analyze drug-kinase interactions and optimize steric complementarity for mutant variants.
  • Gene Silencing : Combine this compound with siRNA targeting BCR-ABL amplification loci (e.g., CRISPR-Cas9 in PDX models).
  • Proteolysis-Targeting Chimeras (PROTACs) : Develop bifunctional molecules to degrade mutant kinases via ubiquitination .

Q. How can computational modeling improve the prediction of this compound’s off-target effects and polypharmacology?

  • Methodological Answer :

Molecular Docking : Screen against the human kinome (e.g., KLIFS database) to predict off-target binding.

Machine Learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to prioritize high-risk kinases.

Network Pharmacology : Map this compound’s targets onto disease-specific signaling networks (e.g., Reactome) to identify compensatory pathways .

Q. What biomarkers are most reliable for predicting this compound response in heterogeneous tumor populations?

  • Methodological Answer :

  • Liquid Biopsies : Monitor BCR-ABL transcript levels (e.g., IS% via qRT-PCR) or circulating tumor DNA (ctDNA) mutations in peripheral blood.
  • Phosphoproteomics : Use mass spectrometry to quantify dynamic changes in kinase signaling nodes (e.g., CRKL phosphorylation).
  • Imaging : Integrate FDG-PET/CT to assess metabolic response in GIST metastases .

Q. How should researchers optimize combination therapies involving this compound to minimize toxicity while maximizing efficacy?

  • Methodological Answer :

Sequential Dosing : Test staggered administration (e.g., this compound followed by chemotherapy) in co-culture models of stromal/tumor cells.

Toxicity Profiling : Perform high-content screening (HCS) in iPSC-derived cardiomyocytes to assess arrhythmia risk.

Synergy Scoring : Use the Chou-Talalay method to calculate combination indices (CI) for drug pairs .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., NanoBRET for target engagement vs. cellular IC50).
  • Reproducibility : Adhere to FAIR data principles by depositing raw kinase assay data in public repositories (e.g., ChEMBL, PRIDE) .
  • Ethical Compliance : Include detailed experimental protocols in supplementary materials to enable replication, as per Beilstein Journal of Organic Chemistry guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.